molecular formula C6H7ClN2O3S B1446738 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonyl chloride CAS No. 1365941-51-0

5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonyl chloride

Cat. No. B1446738
M. Wt: 222.65 g/mol
InChI Key: CJIQNDKNUMZXBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonyl chloride is a chemical compound with the CAS Number: 1365941-51-0 . Its IUPAC name is 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonyl chloride . It is a powder with a molecular weight of 222.65 .


Molecular Structure Analysis

The InChI code for 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonyl chloride is 1S/C6H7ClN2O3S/c7-13(10,11)5-4-8-9-2-1-3-12-6(5)9/h4H,1-3H2 . This code provides a unique identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonyl chloride is a powder that is stored at temperatures below -10°C . It has a melting point of 112-115°C .

Scientific Research Applications

Antioxidant and Enzyme Inhibition Properties

Research on pyrazole derivatives, such as the study by Ali et al. (2020), has demonstrated their potential as potent antioxidants and enzyme inhibitors, particularly for 15-lipoxygenase (15-LOX), which is involved in the pathogenesis of inflammatory diseases. These compounds exhibited excellent radical scavenging activity and significant in vivo antioxidant potentials, highlighting their potential therapeutic applications in combating oxidative stress-related diseases (Ali et al., 2020).

Pharmacokinetics and Metabolic Pathways

Studies on BOF-4272, a xanthine oxidase inhibitor, have provided insights into the pharmacokinetics and metabolic pathways of such compounds in animal models. For instance, Naito et al. (2000) found that BOF-4272 was specifically distributed in the liver of mice, emphasizing the importance of understanding the organ-specific distribution and metabolic conversion of these compounds for their effective therapeutic use (Naito et al., 2000).

Diuretic and Antihypertensive Activities

Compounds with pyrazolo and benzodioxin structures have been investigated for their diuretic and antihypertensive activities. For example, Monge et al. (1990) synthesized new derivatives and explored their structure-activity relationships, providing valuable information for the design of new therapeutics in this area (Monge et al., 1990).

Anti-Inflammatory and Ulcerogenicity Studies

El-Tombary (2013) synthesized novel pyrazolo[3,4-d]pyrimidin-4-ones and evaluated their anti-inflammatory activity and ulcerogenic effects, revealing several compounds with promising therapeutic profiles comparable to standard drugs like indomethacin, but with minimal ulcerogenic effects. Such studies underscore the potential of pyrazolo-derived compounds in developing safer anti-inflammatory medications (El-Tombary, 2013).

Neurotransmitter Modulation

Research on the modulation of neurotransmitter systems by compounds like pyrazolo[1,5-a]-1,3,5-triazines has shown potential applications in treating neurological disorders. Hodgson et al. (2009) characterized the A2A receptor antagonists preladenant and SCH 412348 in rodent models, demonstrating their potential in alleviating symptoms of Parkinson's disease and depression, thus highlighting the relevance of these compounds in neuropharmacology (Hodgson et al., 2009).

Safety And Hazards

This compound is classified as dangerous, with hazard statement H314 . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .

properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O3S/c7-13(10,11)5-4-8-9-2-1-3-12-6(5)9/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIQNDKNUMZXBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)S(=O)(=O)Cl)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonyl chloride

CAS RN

1365941-51-0
Record name 5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonyl chloride
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonyl chloride
Reactant of Route 4
5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonyl chloride
Reactant of Route 5
5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonyl chloride
Reactant of Route 6
5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.